molecular formula C20H26N4O3 B6765418 N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide

Cat. No.: B6765418
M. Wt: 370.4 g/mol
InChI Key: BMCOSQMOXKIFSR-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide is a complex organic compound that features a cyclopropyl group, an indole moiety, and a piperazine ring

Properties

IUPAC Name

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-13(20(27)21-16-4-5-16)23-6-8-24(9-7-23)19(26)11-14-2-3-15-12-18(25)22-17(15)10-14/h2-3,10,13,16H,4-9,11-12H2,1H3,(H,21,27)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCOSQMOXKIFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CC1)N2CCN(CC2)C(=O)CC3=CC4=C(CC(=O)N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Piperazine Ring Formation: The piperazine ring can be synthesized through the reaction of diethylenetriamine with appropriate alkylating agents.

    Final Coupling: The final step involves coupling the indole moiety with the piperazine ring and the cyclopropyl group under suitable conditions, often using peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide can undergo various chemical reactions:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indole moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders.

    Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.

    Pharmaceutical Research: It can be used in the development of new pharmaceutical formulations and drug delivery systems.

    Chemical Biology: The compound can be used as a probe to study the mechanisms of action of indole-based drugs.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The piperazine ring can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]acetamide
  • N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]butanamide

Uniqueness

N-cyclopropyl-2-[4-[2-(2-oxo-1,3-dihydroindol-6-yl)acetyl]piperazin-1-yl]propanamide is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence the compound’s biological activity and its interactions with molecular targets, making it a valuable compound for drug discovery and development.

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